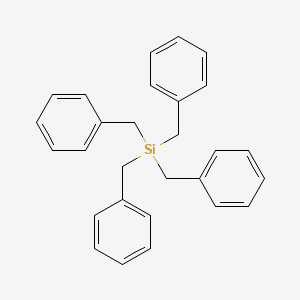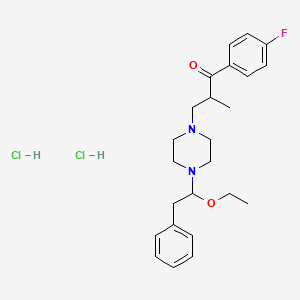
1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal in the presence of anhydrous iron(III) chloride as a catalyst . The reaction is typically carried out in a solvent such as dichloroethane under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, potentially leading to the formation of different silane derivatives.
Substitution: Substitution reactions can occur at the phenyl or ethyl groups, leading to the formation of various substituted disiloxanes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Silanols, siloxane oligomers.
Reduction Products: Modified silane derivatives.
Substitution Products: Substituted disiloxanes with different functional groups.
Applications De Recherche Scientifique
1,1,1-Triethyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1,1-triethyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: Silicon-oxygen bonds interact with organic and inorganic molecules, facilitating various chemical reactions.
Pathways Involved: The compound can undergo hydrolysis, condensation, and polymerization reactions, leading to the formation of complex siloxane structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-2,2,2-triphenyldisilane
- 1,1,1-Trimethyl-2,2,2-triphenyldisilane
Uniqueness
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is unique due to its specific ethyl and phenyl substitutions, which impart distinct chemical properties and reactivity compared to other disiloxanes. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of advanced materials and polymers .
Propriétés
Numéro CAS |
18754-87-5 |
|---|---|
Formule moléculaire |
C24H30OSi2 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
triethyl(triphenylsilyloxy)silane |
InChI |
InChI=1S/C24H30OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
Clé InChI |
FJGFEICMORCVAT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


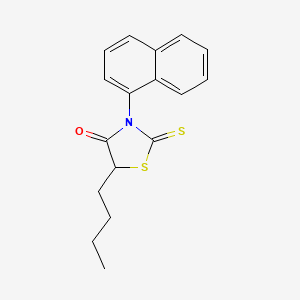
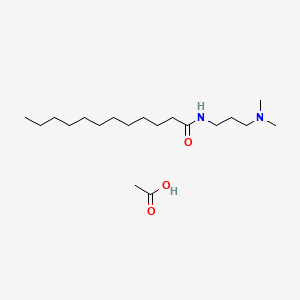
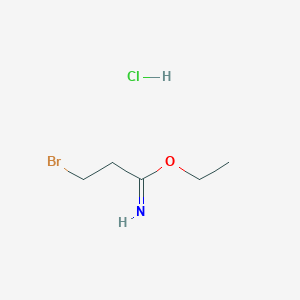
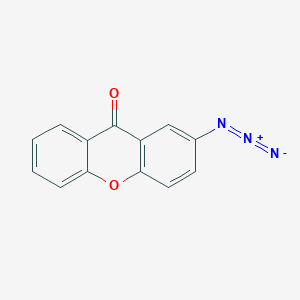

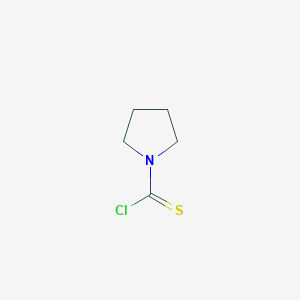


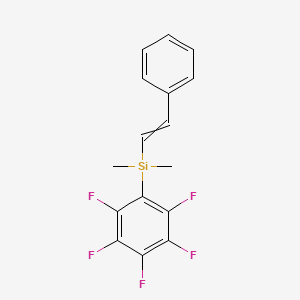
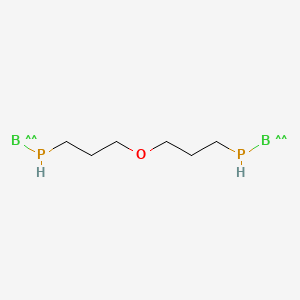
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
